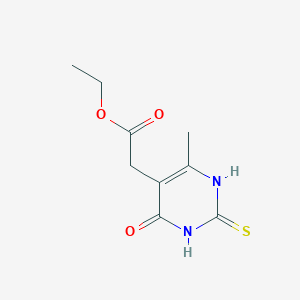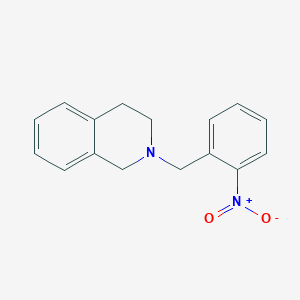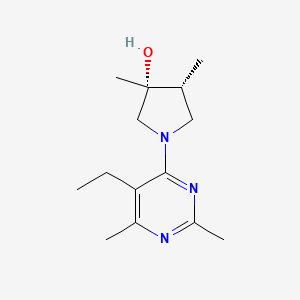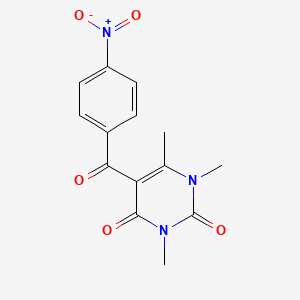
ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate is not fully understood. However, it has been suggested that it exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and infectious diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, it has been shown to suppress the production of pro-inflammatory cytokines. In infectious disease research, it has been found to have antibacterial and antifungal properties.
実験室実験の利点と制限
The advantages of using ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate in lab experiments include its potential therapeutic applications in cancer, inflammation, and infectious diseases. It is also relatively easy to synthesize and has been extensively studied, which makes it a good candidate for further research. The limitations include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research of ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
The synthesis of ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate can be achieved through a multi-step process. The first step involves the condensation of ethyl acetoacetate with thiourea to form 1,3-dimethylbarbituric acid. This intermediate is then reacted with methyl iodide and potassium carbonate to produce 1,3-dimethyl-5-methylthiouracil. Finally, the target compound is obtained by reacting 1,3-dimethyl-5-methylthiouracil with ethyl chloroacetate in the presence of sodium ethoxide.
科学的研究の応用
Ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and infectious diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In infectious disease research, it has been shown to have antibacterial and antifungal properties.
特性
IUPAC Name |
ethyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5(2)10-9(15)11-8(6)13/h3-4H2,1-2H3,(H2,10,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXRGGLHCMCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=S)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)



![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)

![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)

![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![2-benzyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5632042.png)